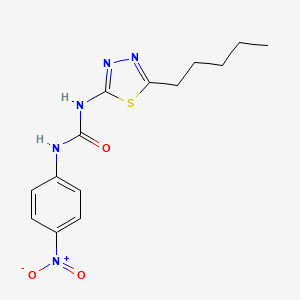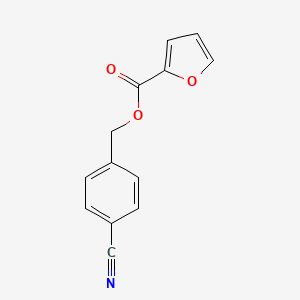
4-cyanobenzyl 2-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyanobenzyl 2-furoate is a chemical compound that has been used in various scientific research applications. It is a synthetic compound that has been developed through a synthesis method. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 4-cyanobenzyl 2-furoate involves the inhibition of acetylcholinesterase. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of 4-cyanobenzyl 2-furoate involve the inhibition of the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyanobenzyl 2-furoate have been studied extensively. Inhibition of acetylcholinesterase has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of 4-cyanobenzyl 2-furoate have been found to reduce inflammation and pain in patients with rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 4-cyanobenzyl 2-furoate in lab experiments is its ability to inhibit acetylcholinesterase, which has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of 4-cyanobenzyl 2-furoate make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. However, one limitation of using 4-cyanobenzyl 2-furoate in lab experiments is its potential toxicity, which could limit its use in clinical applications.
未来方向
There are several future directions for the study of 4-cyanobenzyl 2-furoate. One direction is the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved cognitive function in patients with Alzheimer's disease. Additionally, further studies on the anti-inflammatory properties of 4-cyanobenzyl 2-furoate could lead to the development of new treatments for inflammatory diseases, such as rheumatoid arthritis. Finally, the potential toxic effects of 4-cyanobenzyl 2-furoate should be studied further to determine its safety for use in clinical applications.
In conclusion, 4-cyanobenzyl 2-furoate is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the inhibition of acetylcholinesterase, which has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of 4-cyanobenzyl 2-furoate make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. However, its potential toxicity should be studied further to determine its safety for use in clinical applications.
合成方法
The synthesis method for 4-cyanobenzyl 2-furoate involves the reaction of 4-cyanobenzyl chloride with 2-furoic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine. The reaction results in the formation of 4-cyanobenzyl 2-furoate, which is then purified through various methods, such as recrystallization or column chromatography.
科学研究应用
4-cyanobenzyl 2-furoate has been used in various scientific research applications. It has been found to be an effective inhibitor of the enzyme, acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter, acetylcholine. This inhibition of acetylcholinesterase has been studied extensively in the treatment of Alzheimer's disease. Additionally, 4-cyanobenzyl 2-furoate has been found to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
(4-cyanophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-8-10-3-5-11(6-4-10)9-17-13(15)12-2-1-7-16-12/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQYCVXCCVPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)methyl furan-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
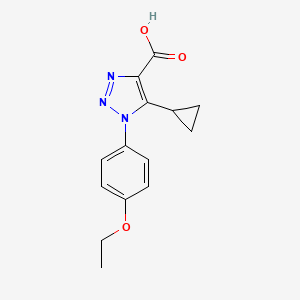
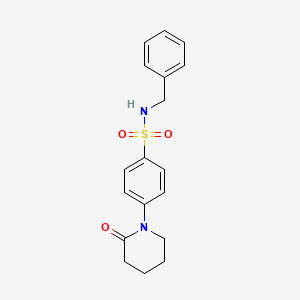
![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

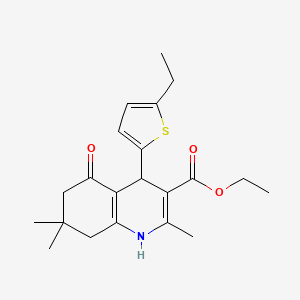
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
